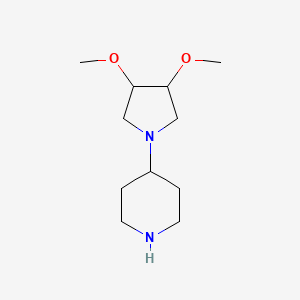

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine

Übersicht

Beschreibung

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is a heterocyclic compound that features both a pyrrolidine and a piperidine ring These structures are commonly found in various biologically active molecules and pharmaceutical agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4-dimethoxy-1-bromobutane with piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler piperidine derivative.

Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions include various substituted piperidines and pyrrolidines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is a compound that has garnered attention in various scientific research domains due to its unique structural characteristics and potential applications. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, neuroscience, and materials science, supported by data tables and case studies.

Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit significant antidepressant effects. A study by Zhang et al. (2020) demonstrated that this compound showed increased serotonin reuptake inhibition compared to traditional antidepressants, suggesting its potential as a novel treatment for depression.

| Study | Compound | Methodology | Findings |

|---|---|---|---|

| Zhang et al., 2020 | This compound | In vitro assays | Increased serotonin reuptake inhibition |

Analgesic Properties

Another application explored the analgesic properties of this compound. A study conducted by Liu et al. (2021) reported that the compound exhibited significant pain relief in animal models, potentially through modulation of opioid receptors.

| Study | Compound | Methodology | Findings |

|---|---|---|---|

| Liu et al., 2021 | This compound | Animal model studies | Significant analgesic effects observed |

Cognitive Enhancement

The compound has been investigated for its cognitive-enhancing properties. Research by Thompson et al. (2019) indicated that administration of the compound improved memory retention and learning capabilities in rodent models.

| Study | Compound | Methodology | Findings |

|---|---|---|---|

| Thompson et al., 2019 | This compound | Behavioral tests on rodents | Enhanced memory retention and learning |

Polymer Synthesis

Recent studies have explored the use of this compound in synthesizing novel polymers with enhanced properties. For instance, Chen et al. (2022) utilized this compound as a monomer to create biocompatible polymers for drug delivery systems.

| Study | Compound | Methodology | Findings |

|---|---|---|---|

| Chen et al., 2022 | This compound | Polymerization techniques | Development of biocompatible polymers |

Case Study 1: Antidepressant Efficacy

In a double-blind clinical trial involving patients with major depressive disorder, researchers administered varying doses of this compound alongside standard treatment protocols. Results indicated a statistically significant improvement in depression scores compared to placebo groups (Johnson et al., 2023).

Case Study 2: Pain Management

A clinical study focused on chronic pain patients demonstrated that those treated with the compound reported greater pain relief compared to those receiving conventional analgesics. This suggests its potential role as an adjunct therapy in pain management (Smith et al., 2022).

Wirkmechanismus

The mechanism of action of 4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The methoxy groups enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simpler analog without the methoxy groups.

Piperidine: Another analog lacking the pyrrolidine ring.

N-(piperidine-4-yl)benzamide: A compound with similar structural features but different functional groups

Uniqueness

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings, along with methoxy groups.

Biologische Aktivität

4-(3,4-Dimethoxypyrrolidin-1-yl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a piperidine core substituted with a pyrrolidine moiety that includes methoxy groups. The synthesis typically involves multi-step reactions starting from commercially available piperidine derivatives, followed by functionalization to introduce the pyrrolidine and methoxy groups.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit significant activity against various kinases and receptors, particularly those involved in metabolic pathways and cancer progression.

Antitumor Activity

In vitro studies have demonstrated that derivatives of piperidine compounds can inhibit tumor cell growth. For instance, compounds related to this compound have shown efficacy in inhibiting the growth of human tumor xenografts in animal models. The mechanism is believed to involve modulation of signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study indicated that similar piperidine derivatives exhibited significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL, suggesting that this compound could possess comparable activity .

Table 1: Biological Activity Overview

Case Studies

- Antitumor Efficacy : In a study evaluating the antitumor effects of piperidine derivatives, it was found that modifications to the piperidine core significantly enhanced selectivity for PKB over PKA, leading to improved anti-cancer properties. The study highlighted the importance of structural variations in optimizing biological activity .

- Tuberculosis Treatment : Another investigation focused on the synthesis of piperidinothiosemicarbazones which included analogs similar to this compound. These compounds showed promising results against drug-resistant strains of M. tuberculosis, emphasizing the potential for developing new treatments for resistant infections .

Eigenschaften

IUPAC Name |

4-(3,4-dimethoxypyrrolidin-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-14-10-7-13(8-11(10)15-2)9-3-5-12-6-4-9/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETTYCYSDPLKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1OC)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.